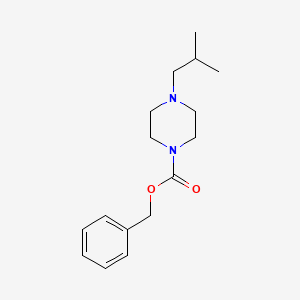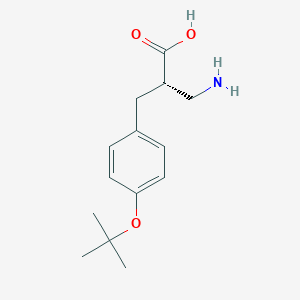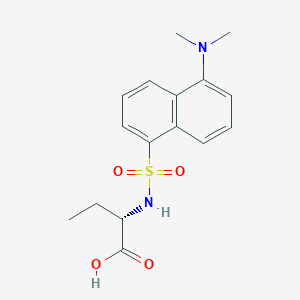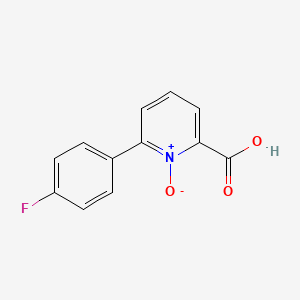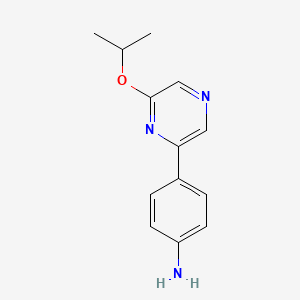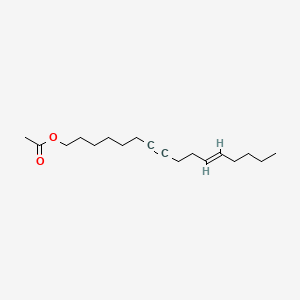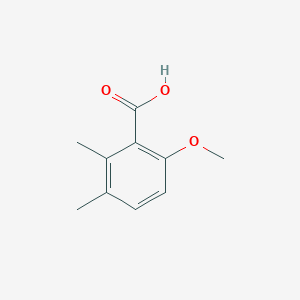
6-Methoxy-2,3-dimethyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3-dimethyl-benzoic acid: is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methoxy group at the sixth position and two methyl groups at the second and third positions, along with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
-
Methoxylation and Methylation of Benzoic Acid
Starting Material: Benzoic acid
Reagents: Methanol, methyl iodide, sodium hydride
Conditions: The reaction involves the methoxylation of benzoic acid using methanol and sodium hydride, followed by methylation with methyl iodide. The reaction is typically carried out under reflux conditions.
-
Friedel-Crafts Alkylation
Starting Material: 6-Methoxybenzoic acid
Reagents: Methyl chloride, aluminum chloride
Conditions: The Friedel-Crafts alkylation reaction is used to introduce the methyl groups at the second and third positions. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of 6-Methoxy-2,3-dimethyl-benzoic acid typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Oxidation reactions can convert the methyl groups to carboxylic acid groups, resulting in the formation of 6-Methoxy-2,3-dicarboxybenzoic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-Methoxy-2,3-dimethylbenzyl alcohol.
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amine)
Conditions: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, nucleophiles
Major Products Formed
Oxidation: 6-Methoxy-2,3-dicarboxybenzoic acid
Reduction: 6-Methoxy-2,3-dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituting agent used
科学的研究の応用
Chemistry
Organic Synthesis: 6-Methoxy-2,3-dimethyl-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methoxy and methyl substitutions on the biological activity of aromatic carboxylic acids.
Medicine
Pharmaceuticals: this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Methoxy-2,3-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
類似化合物との比較
Similar Compounds
- 6-Methoxybenzoic acid
- 2,3-Dimethylbenzoic acid
- 3,4-Dimethoxybenzoic acid
Comparison
- 6-Methoxybenzoic acid : Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.
- 2,3-Dimethylbenzoic acid : Lacks the methoxy group, leading to variations in its chemical properties and applications.
- 3,4-Dimethoxybenzoic acid : Contains two methoxy groups but at different positions, affecting its overall reactivity and potential uses.
Uniqueness: : The combination of methoxy and methyl groups in 6-Methoxy-2,3-dimethyl-benzoic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its diverse applications and reactivity.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
6-methoxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChIキー |
ANHVXQACLPPNSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OC)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


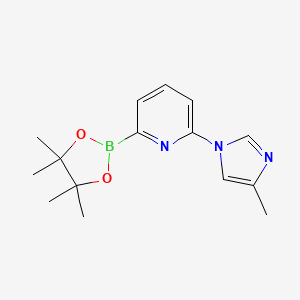

![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
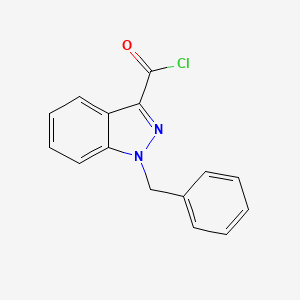
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
